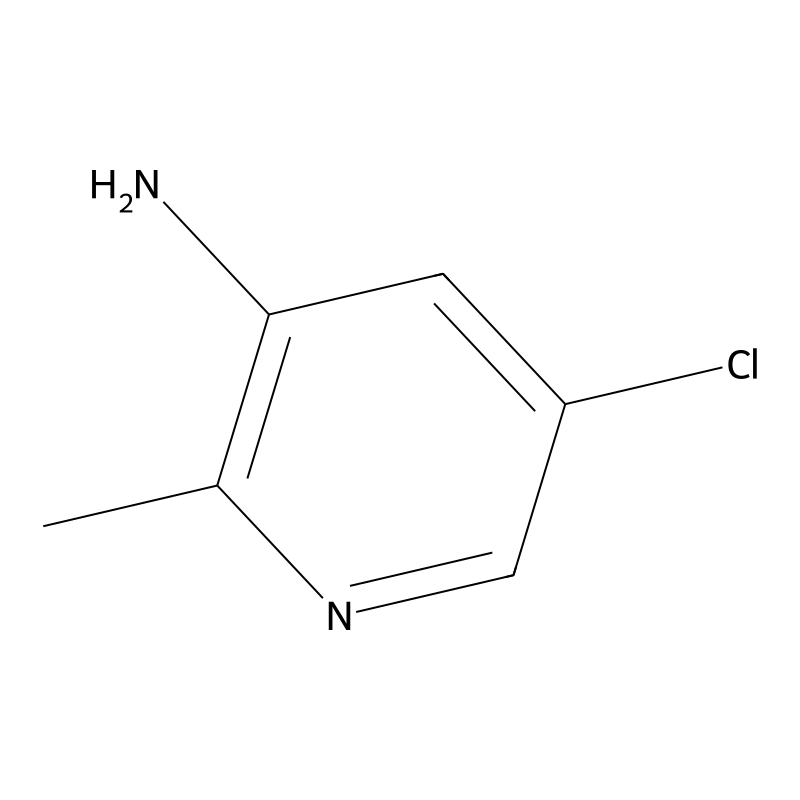

5-Chloro-2-methylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Pharmaceutical Applications:

-Chloro-2-methylpyridin-3-amine (5-Cl-2-Me-3-NH2) is a small molecule with a pyridin-3-amine scaffold, a structural feature found in various biologically active compounds. This has led to research exploring its potential applications in the development of new pharmaceuticals. Studies have investigated its activity against various targets, including:

Kinases

Kinases are enzymes involved in numerous cellular processes. 5-Cl-2-Me-3-NH2 has been evaluated for its ability to inhibit specific kinases, potentially leading to treatments for cancer and other diseases [].

G protein-coupled receptors (GPCRs)

GPCRs are a large family of cell surface receptors involved in various signaling pathways. Studies have explored the potential of 5-Cl-2-Me-3-NH2 as a ligand for certain GPCRs, potentially leading to drugs for neurological disorders and other conditions [].

Use in Material Science Research:

The unique properties of 5-Cl-2-Me-3-NH2 have also attracted interest in material science research. Studies have investigated its potential applications in:

Organic electronics

5-Cl-2-Me-3-NH2 has been explored as a building block for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to its electronic properties [].

Metal-organic frameworks (MOFs)

MOFs are porous materials with potential applications in gas storage, separation, and catalysis. 5-Cl-2-Me-3-NH2 has been used as a linker molecule in the construction of MOFs with tailored properties [].

5-Chloro-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula . This compound features a pyridine ring with a chlorine atom at the fifth position and a methyl group at the second position, along with an amino group at the third position. Its unique structural characteristics contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the oxidation state of its nitrogen or carbon atoms.

- Coupling Reactions: It participates in coupling reactions, notably the Suzuki-Miyaura coupling, which allows for the formation of more complex organic molecules .

The biological activity of 5-Chloro-2-methylpyridin-3-amine has been investigated in various studies. It is known to influence cellular processes such as:

- Cell Signaling: The compound can modulate signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interaction: It may interact with specific enzymes, leading to alterations in metabolic flux and levels of metabolites .

Several methods exist for synthesizing 5-Chloro-2-methylpyridin-3-amine:

- Chlorination of 2-Methylpyridin-3-amine: This method typically employs reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

- Suzuki Cross-Coupling Reaction: Starting from 5-bromo-2-methylpyridin-3-amine, this reaction utilizes arylboronic acids in the presence of a palladium catalyst and a base to yield the desired product .

Several compounds share structural similarities with 5-Chloro-2-methylpyridin-3-amine. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Amino-2-chloro-3-methylpyridine | Amino group at fifth position | 0.86 |

| 2-Chloro-5-methylpyridine | Lacks amino group at third position | 0.80 |

| 5-Chloro-3-methylpyridine-2-carboxylic acid | Carboxylic acid group present | 0.77 |

| 2-Amino-5-chloropyridine-3-carboxylic acid | Carboxylic acid group present | 0.75 |

Uniqueness

The uniqueness of 5-Chloro-2-methylpyridin-3-amine lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable as an intermediate in synthetic chemistry and pharmaceutical development .